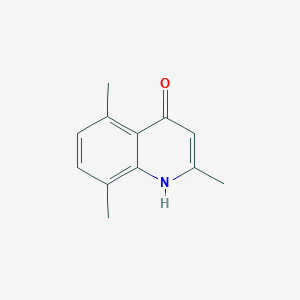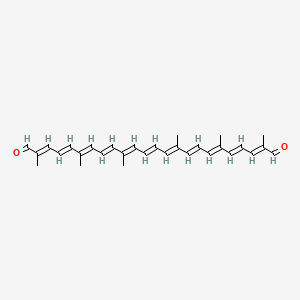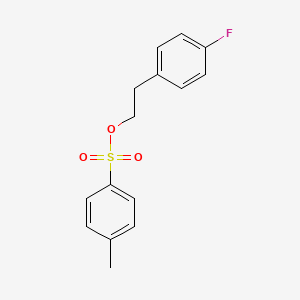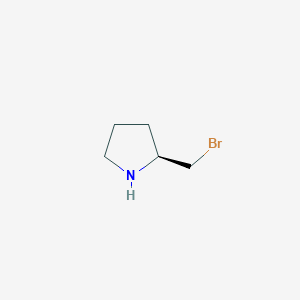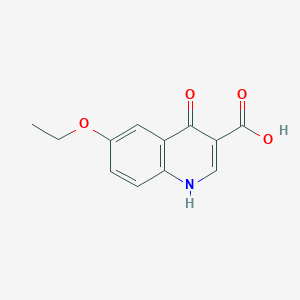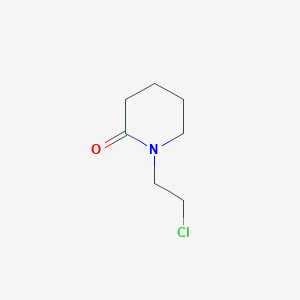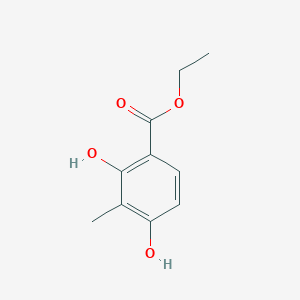
Bismuth trioleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth is a high-density, silvery, pink-tinged metal . It’s the heaviest of the stable elements . Bismuth compounds have been used extensively as medicines and in particular for the treatment of gastrointestinal ailments .
Synthesis Analysis
A variety of synthetic approaches to the formation of bismuth (III) thiolates has been explored and compared . BiPh3 was treated with a series of thiols of varying pKa and functionality under a variety of reaction conditions .Molecular Structure Analysis
Bismuth compounds have unique structures due to the special position of bismuth in the periodic table of the elements . Bismuth is the heaviest of the stable elements—all subsequent elements are radioactive .Chemical Reactions Analysis
Bismuth compounds have broad anti-microbial, anti-leishmanial and anti-cancer properties . They can offer some advantages—compared to other metals. For example, it is more readily available and less toxic than other elements .Physical and Chemical Properties Analysis
Bismuth is a metalloid of no useful mechanical properties . It is mainly used as an alloying component in fusible alloys . Only one stable isotope, 209 Bi, is known, but there are several unstable isotopes .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
52951-38-9 |
|---|---|
Formule moléculaire |
C18H34BiO2 |
Poids moléculaire |
491.4 g/mol |
Nom IUPAC |
bismuth;(Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.Bi/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-; |
Clé InChI |
MKDXWSPEANCYFR-KVVVOXFISA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O.[Bi] |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Bi+3] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O.[Bi] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



